molecular formula C12H14O3 B13067081 Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate

Cat. No.: B13067081
M. Wt: 206.24 g/mol
InChI Key: XNKGURDTCKMWEE-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by a methyl ester group attached to a propanoate chain, which is further connected to a 2,3-dihydro-1-benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of salicylaldehyde as a starting material, which undergoes cyclization to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is unique due to its specific combination of the benzofuran core with a propanoate chain and a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate

InChI

InChI=1S/C12H14O3/c1-8(12(13)14-2)10-5-3-4-9-6-7-15-11(9)10/h3-5,8H,6-7H2,1-2H3

InChI Key

XNKGURDTCKMWEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OCC2)C(=O)OC

Origin of Product

United States

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